N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a diethylamino group and a phenylimidazo[1,2-a]benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the introduction of the imidazo[1,2-a] moiety through cyclization reactions. The final step involves the alkylation of the benzimidazole with diethylamine under controlled conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its unique structural properties.
Materials Science: The compound is explored for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used in studies related to its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a benzimidazole.
Benzimidazole Derivatives: Compounds like albendazole and omeprazole, which share the benzimidazole core but differ in functional groups.
Uniqueness
N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride is unique due to its specific combination of the diethylamino group and the phenylimidazo[1,2-a]benzimidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4.2ClH/c1-3-23(4-2)14-15-24-20(17-10-6-5-7-11-17)16-25-19-13-9-8-12-18(19)22-21(24)25;;/h5-13,16H,3-4,14-15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVASEFPQWAHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.